4-Ethenyl-2-fluorophenol
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Overview
Description
4-Ethenyl-2-fluorophenol is an organic compound characterized by the presence of a phenol group substituted with an ethenyl group at the 4-position and a fluorine atom at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenyl-2-fluorophenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethenyl-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of 4-ethenyl-2-fluoroquinone.
Reduction: Formation of 4-ethyl-2-fluorophenol.
Substitution: Formation of 4-ethenyl-2-methoxyphenol or 4-ethenyl-2-ethoxyphenol.
Scientific Research Applications
4-Ethenyl-2-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-ethenyl-2-fluorophenol involves its interaction with specific molecular targets. For example, it can undergo oxidative defluorination catalyzed by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with biological molecules . The presence of the fluorine atom enhances its reactivity and stability, making it a valuable compound in various biochemical processes .
Comparison with Similar Compounds
2-Fluorophenol: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
4-Vinylphenol: Lacks the fluorine atom, resulting in different reactivity and stability profiles.
4-Fluorophenol: Lacks the ethenyl group, affecting its chemical properties and applications.
Uniqueness: The presence of both groups allows for a wider range of chemical transformations and interactions compared to its analogs .
Properties
CAS No. |
80122-44-7 |
---|---|
Molecular Formula |
C8H7FO |
Molecular Weight |
138.14 g/mol |
IUPAC Name |
4-ethenyl-2-fluorophenol |
InChI |
InChI=1S/C8H7FO/c1-2-6-3-4-8(10)7(9)5-6/h2-5,10H,1H2 |
InChI Key |
GDCJBJBZVRLINL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1)O)F |
Origin of Product |
United States |
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